4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone
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Description
4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C17H20BrClN4O2 and its molecular weight is 427.73. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Clinical Use
Metoclopramide is a compound with pharmacological properties that include facilitating gastrointestinal diagnostics and treating various types of vomiting and gastrointestinal disorders. It promotes gastric emptying prior to anesthesia and has effects on drug absorption due to its influence on gastric motility. Side effects are generally few but can include extrapyramidal reactions in a small proportion of patients (Pinder et al., 2012).
Antioxidant Activities of Chromones
Chromones are compounds with significant antioxidant properties, capable of neutralizing active oxygen and free radicals, thereby potentially delaying or inhibiting cell impairment and various diseases. The structure-activity relationship indicates the importance of specific functional groups for their radical scavenging activity (Yadav et al., 2014).
Environmental and Health Impact of Brominated Compounds
Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are discussed for their similar biological effects to dioxins and furans, including inducing hepatic enzymes and causing wasting and thymic atrophy in animals. These compounds demonstrate the potential for environmental persistence and toxicity, suggesting the need for careful consideration of the environmental fate of brominated organic molecules (Mennear & Lee, 1994).
Synthesis and Biological Activities of Pyridazinone Derivatives
Pyridazinone compounds, such as ABT-963, have been shown to act as selective cyclooxygenase-2 inhibitors, highlighting their potential in treating pain and inflammation associated with arthritis. This suggests the importance of pyridazinone derivatives in developing new therapeutic agents with specific pharmacological activities (Asif, 2016).
Potential of Arylmethylidenefuranones in Heterocyclic Synthesis
The reactivity of arylmethylidenefuranones with various nucleophiles leads to the synthesis of a wide array of heterocyclic compounds. This showcases the versatility of such compounds as intermediates in chemical synthesis, potentially applicable to the compound for the development of novel molecules with desired biological activities (Kamneva et al., 2018).
Properties
IUPAC Name |
4-bromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]-5-(diethylamino)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrClN4O2/c1-4-22(5-2)15-10-20-23(17(24)16(15)18)11-14(21-25-3)12-6-8-13(19)9-7-12/h6-10H,4-5,11H2,1-3H3/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBPIYCOGJHMSC-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N(N=C1)CC(=NOC)C2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=C(C(=O)N(N=C1)C/C(=N\OC)/C2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.